5-(4-Bromobutyl)-2,3-dihydrobenzofuran
CAS No.:
Cat. No.: VC18165600
Molecular Formula: C12H15BrO
Molecular Weight: 255.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrO |
|---|---|
| Molecular Weight | 255.15 g/mol |
| IUPAC Name | 5-(4-bromobutyl)-2,3-dihydro-1-benzofuran |
| Standard InChI | InChI=1S/C12H15BrO/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9H,1-3,6-8H2 |
| Standard InChI Key | HNLAEPQHFCNISD-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C1C=C(C=C2)CCCCBr |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5-(4-bromobutyl)-2,3-dihydro-1-benzofuran. Its molecular formula is C₁₃H₁₅BrO, with a molecular weight of 267.16 g/mol. The structure consists of a benzofuran ring system (a fused benzene and furan ring) saturated at the 2,3-positions, with a 4-bromobutyl substituent at the 5-position .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 5-(4-bromobutyl)-2,3-dihydrobenzofuran can be inferred from methods used for analogous dihydrobenzofuran derivatives. A patent by Caming Pharmaceutical Ltd. (CN102942542A) outlines a general approach for 2,3-dihydrobenzofuran compounds involving oxidation, reduction, and halogenation steps :
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Oxidative Cyclization: Starting from a phenolic precursor, ruthenium trichloride/sodium periodate catalyzes the formation of the dihydrobenzofuran core.
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Alkylation: Introduction of the bromobutyl group via nucleophilic substitution using 1,4-dibromobutane or similar reagents.
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Purification: Column chromatography or recrystallization to achieve >98% purity .
Table 1: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxidative cyclization | RuCl₃·H₂O, NaIO₄, H₂O/EtOAc, 20–30°C | 65–70 |
| 2 | Alkylation | 1,4-Dibromobutane, K₂CO₃, DMF, 70°C | 50–60 |
| 3 | Purification | Ethyl acetate/hexane recrystallization | 90–95 |
Optimization Challenges
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Selectivity: Competing reactions at the benzofuran oxygen may lead to byproducts.
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Bromine Stability: The 4-bromobutyl chain is prone to elimination under acidic or high-temperature conditions, necessitating inert atmospheres and low-temperature processing .
Physicochemical Properties
Physical State and Solubility
Based on analogs like 5-(2-bromoethyl)-2,3-dihydrobenzofuran :
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Appearance: Off-white to light yellow crystalline solid.
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Melting Point: Estimated 85–90°C (lower than the 2-bromoethyl analog due to increased alkyl chain length).
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Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in polar aprotic solvents (DMF, DMSO).
Table 2: Comparative Physicochemical Data
| Property | 5-(4-Bromobutyl)-2,3-dihydrobenzofuran | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran |
|---|---|---|
| Molecular Weight (g/mol) | 267.16 | 227.10 |
| Density (g/cm³) | ~1.35 | 1.459 |
| LogP (Predicted) | 3.2 | 2.8 |
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound’s primary application lies in synthesizing antimuscarinic agents. For example, 5-(2-bromoethyl)-2,3-dihydrobenzofuran is a key intermediate in Darifenacin production, a medication for overactive bladder syndrome . The 4-bromobutyl variant may serve similar roles in:
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Neurological Agents: Modulating acetylcholine receptors.
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Anticancer Drugs: As a alkylating agent in targeted therapies .
Material Science
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer synthesis, though this application remains underexplored.
Future Research Directions
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Synthetic Methodology: Developing catalytic asymmetric routes for enantioselective synthesis.
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Biological Screening: Evaluating anticancer and antimicrobial activity in vitro.
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Green Chemistry: Replacing hazardous solvents (DMF) with ionic liquids or supercritical CO₂.
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